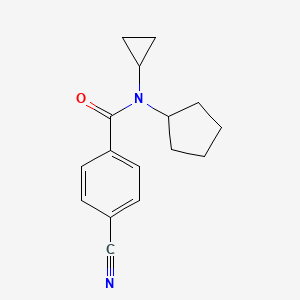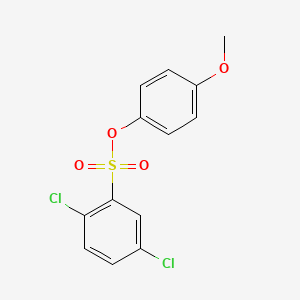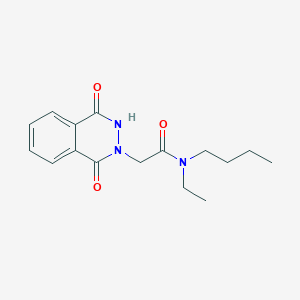![molecular formula C19H20N2O3 B7565015 [2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate](/img/structure/B7565015.png)
[2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate, also known as CPMEB, is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
[2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate is believed to modulate the activity of GABA-A receptors by binding to a specific site on the receptor. This results in an increase in the activity of the receptor, leading to an increase in inhibitory neurotransmission. [2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
[2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate has been shown to have a number of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as anti-cancer activity. [2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate has also been shown to have neuroprotective effects, protecting against oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate is its ability to modulate the activity of GABA-A receptors, which are involved in a wide range of physiological processes. [2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate is also relatively easy to synthesize and can be used as a scaffold for the development of new compounds with potential therapeutic properties.
One limitation of [2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate is its limited solubility in water, which can make it difficult to work with in certain experiments. [2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate also has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on [2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate. One area of interest is the development of [2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of [2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate's potential as a therapeutic agent for the treatment of neurological disorders such as anxiety and depression. Finally, further research is needed to fully understand the mechanism of action of [2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate and its potential applications in various fields.
Synthesemethoden
[2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate is synthesized by reacting 2-(methylamino)benzoic acid with cyclopropylamine and phenylglycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is purified by column chromatography to obtain pure [2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate.
Wissenschaftliche Forschungsanwendungen
[2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate has been studied for its potential applications in various fields, including neuroscience, drug discovery, and cancer research. In neuroscience, [2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of inhibitory neurotransmission. [2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate has also been studied as a potential drug candidate for the treatment of anxiety and depression.
In drug discovery, [2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate has been used as a scaffold for the development of new compounds with potential therapeutic properties. For example, [2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate derivatives have been synthesized and tested for their anti-cancer activity, with promising results.
Eigenschaften
IUPAC Name |
[2-(cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-20-16-10-6-5-9-15(16)19(23)24-17(13-7-3-2-4-8-13)18(22)21-14-11-12-14/h2-10,14,17,20H,11-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSFDOVBOSZSLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)OC(C2=CC=CC=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile](/img/structure/B7564935.png)






![2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564998.png)


![N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide](/img/structure/B7565019.png)
![5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide](/img/structure/B7565027.png)

